molecular formula C22H18N2O B11375469 3-(1H-benzimidazol-1-yl)-1,3-diphenylpropan-1-one

3-(1H-benzimidazol-1-yl)-1,3-diphenylpropan-1-one

Cat. No.: B11375469
M. Wt: 326.4 g/mol
InChI Key: SAGHVQDFVQGNAU-UHFFFAOYSA-N
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Description

3-(1H-1,3-BENZODIAZOL-1-YL)-1,3-DIPHENYLPROPAN-1-ONE is a complex organic compound featuring a benzimidazole moiety fused with a diphenylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-BENZODIAZOL-1-YL)-1,3-DIPHENYLPROPAN-1-ONE typically involves the condensation of benzimidazole derivatives with appropriate ketones under controlled conditions. One common method involves the reaction of 1H-benzimidazole with benzaldehyde derivatives in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-BENZODIAZOL-1-YL)-1,3-DIPHENYLPROPAN-1-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of benzimidazole carboxylic acids or diphenylpropanone derivatives.

    Reduction: Formation of benzimidazole alcohols.

    Substitution: Formation of halogenated benzimidazole derivatives.

Scientific Research Applications

3-(1H-1,3-BENZODIAZOL-1-YL)-1,3-DIPHENYLPROPAN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-BENZODIAZOL-1-YL)-1,3-DIPHENYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain kinases and proteases, leading to altered cellular signaling pathways. Additionally, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    Diphenylpropanone: Shares the diphenylpropanone moiety but lacks the benzimidazole ring.

    Benzimidazole derivatives: Compounds like omeprazole and albendazole, which have therapeutic applications.

Uniqueness

3-(1H-1,3-BENZODIAZOL-1-YL)-1,3-DIPHENYLPROPAN-1-ONE is unique due to its combined structural features of benzimidazole and diphenylpropanone, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C22H18N2O/c25-22(18-11-5-2-6-12-18)15-21(17-9-3-1-4-10-17)24-16-23-19-13-7-8-14-20(19)24/h1-14,16,21H,15H2

InChI Key

SAGHVQDFVQGNAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)N3C=NC4=CC=CC=C43

Origin of Product

United States

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